molecular formula C27H19N7O5 B1235782 Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)- CAS No. 53221-75-3

Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)-

Cat. No.: B1235782
CAS No.: 53221-75-3
M. Wt: 521.5 g/mol
InChI Key: YUOOWNPVFAMPNZ-UHFFFAOYSA-N
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Description

Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes nitro groups, quinoline, and pyridine moieties. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)- typically involves multi-step organic reactions. The process may start with the nitration of benzamide to introduce nitro groups, followed by the coupling of quinoline and pyridine derivatives under specific conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale nitration and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)- would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro and amino groups could play a crucial role in binding to the active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds with similar benzamide structures but different substituents.

    Quinoline derivatives: Compounds with the quinoline moiety but different functional groups.

    Pyridine derivatives: Compounds with the pyridine ring but different substituents.

Uniqueness

Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)- is unique due to its combination of nitro, quinoline, and pyridine groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-nitro-4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N7O5/c35-27(32-18-3-1-17(2-4-18)30-19-9-12-28-13-10-19)22-7-5-20(15-26(22)34(38)39)31-25-11-14-29-24-8-6-21(33(36)37)16-23(24)25/h1-16H,(H,28,30)(H,29,31)(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOOWNPVFAMPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=NC=C2)NC(=O)C3=C(C=C(C=C3)NC4=C5C=C(C=CC5=NC=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201308
Record name Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53221-75-3
Record name Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053221753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000756458
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitro-4-[(6-nitroquinolin-4-yl)amino]-N-{4-[(pyridin-4-yl)amino]phenyl}benzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9J246X8TE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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